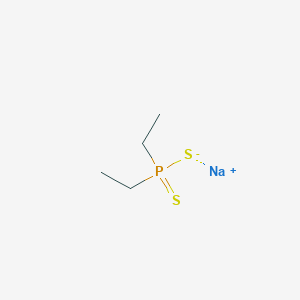
β-Hydroxy-3-nitro-phenylalanine Ethyl Ester Hydrochloride (Racemic)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
β-Hydroxy-3-nitro-phenylalanine Ethyl Ester Hydrochloride (Racemic), also known as HNPEE, is a chemical compound that has been extensively studied for its potential applications in scientific research. HNPEE is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis and other biochemical processes in the body.
Aplicaciones Científicas De Investigación
β-Hydroxy-3-nitro-phenylalanine Ethyl Ester Hydrochloride (Racemic) has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of ion channels and receptors in the brain, which can have significant implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease. β-Hydroxy-3-nitro-phenylalanine Ethyl Ester Hydrochloride (Racemic) has also been studied for its potential use as a tool for studying the structure and function of ion channels and receptors.
Mecanismo De Acción
β-Hydroxy-3-nitro-phenylalanine Ethyl Ester Hydrochloride (Racemic) acts as a modulator of ion channels and receptors in the brain by binding to specific sites on these proteins. It has been shown to increase the activity of some ion channels and receptors while decreasing the activity of others. The exact mechanism of action of β-Hydroxy-3-nitro-phenylalanine Ethyl Ester Hydrochloride (Racemic) is still being studied, but it is believed to involve the modulation of ion flow through ion channels and the regulation of neurotransmitter release.
Biochemical and physiological effects:
β-Hydroxy-3-nitro-phenylalanine Ethyl Ester Hydrochloride (Racemic) has been shown to have a range of biochemical and physiological effects in the body. It has been shown to increase the release of dopamine, a neurotransmitter that plays a key role in reward and motivation. β-Hydroxy-3-nitro-phenylalanine Ethyl Ester Hydrochloride (Racemic) has also been shown to increase the activity of GABA receptors, which can have a calming effect on the brain. Additionally, β-Hydroxy-3-nitro-phenylalanine Ethyl Ester Hydrochloride (Racemic) has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
β-Hydroxy-3-nitro-phenylalanine Ethyl Ester Hydrochloride (Racemic) has several advantages for lab experiments. It is a well-characterized compound that is readily available from commercial sources. It has also been extensively studied, and its effects on ion channels and receptors are well-understood. However, there are also some limitations to working with β-Hydroxy-3-nitro-phenylalanine Ethyl Ester Hydrochloride (Racemic). It can be difficult to work with due to its low solubility in water, and it can be toxic at high concentrations. Additionally, the effects of β-Hydroxy-3-nitro-phenylalanine Ethyl Ester Hydrochloride (Racemic) can be complex and difficult to interpret, which can make it challenging to design experiments that yield clear results.
Direcciones Futuras
There are several future directions for research on β-Hydroxy-3-nitro-phenylalanine Ethyl Ester Hydrochloride (Racemic). One area of interest is the development of new derivatives of β-Hydroxy-3-nitro-phenylalanine Ethyl Ester Hydrochloride (Racemic) that have improved solubility and lower toxicity. Another area of interest is the study of the effects of β-Hydroxy-3-nitro-phenylalanine Ethyl Ester Hydrochloride (Racemic) on specific ion channels and receptors, which could lead to the development of new treatments for neurological disorders. Finally, there is a need for further research on the mechanism of action of β-Hydroxy-3-nitro-phenylalanine Ethyl Ester Hydrochloride (Racemic), which could provide insights into the fundamental processes that govern ion channel and receptor function in the brain.
Métodos De Síntesis
β-Hydroxy-3-nitro-phenylalanine Ethyl Ester Hydrochloride (Racemic) is synthesized by the esterification of β-hydroxy-3-nitro-phenylalanine with ethyl alcohol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The synthesis method is well-established and has been described in several research papers.
Propiedades
Número CAS |
1219316-71-8 |
|---|---|
Nombre del producto |
β-Hydroxy-3-nitro-phenylalanine Ethyl Ester Hydrochloride (Racemic) |
Fórmula molecular |
C₁₁H₁₅ClN₂O₅ |
Peso molecular |
290.7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B1144551.png)

![[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B1144556.png)
![4-[(Sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one](/img/structure/B1144557.png)
![Toluene, [3H]](/img/structure/B1144558.png)

![(3AR,6aS)-6-hydroxy-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1144567.png)
